molecular formula C13H9ClN2S B3266942 6-Benzyl-4-chlorothieno[2,3-d]pyrimidine CAS No. 439692-63-4

6-Benzyl-4-chlorothieno[2,3-d]pyrimidine

Cat. No.: B3266942
CAS No.: 439692-63-4
M. Wt: 260.74 g/mol
InChI Key: XLOLFAHCHAMUGB-UHFFFAOYSA-N
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Description

6-Benzyl-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core with a benzyl group at the 6-position and a chlorine atom at the 4-position

Properties

IUPAC Name

6-benzyl-4-chlorothieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-12-11-7-10(17-13(11)16-8-15-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOLFAHCHAMUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(S2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Benzyl-4-chlorothieno[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the Gewald reaction, which forms the thieno[2,3-d]pyrimidine core. This is followed by the introduction of the benzyl group and the chlorination step. The process can be summarized as follows:

    Gewald Reaction: Formation of the thieno[2,3-d]pyrimidine core.

    Benzylation: Introduction of the benzyl group at the 6-position.

    Chlorination: Introduction of the chlorine atom at the 4-position.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using standard laboratory equipment and conditions .

Chemical Reactions Analysis

6-Benzyl-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Benzyl-4-chlorothieno[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzyl-4-chlorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

6-Benzyl-4-chlorothieno[2,3-d]pyrimidine can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:

  • 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
  • 6-Methyl-4-chlorothieno[2,3-d]pyrimidine
  • 6-Phenyl-4-chlorothieno[2,3-d]pyrimidine

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the benzyl group in this compound makes it unique and potentially more suitable for certain applications .

Biological Activity

6-Benzyl-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound characterized by a thieno[2,3-d]pyrimidine core, which is substituted with a benzyl group at the 6-position and a chlorine atom at the 4-position. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial , antiviral , and anticancer properties .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In various studies, it has been shown to inhibit the proliferation of multiple cancer cell lines. For example, derivatives of thieno[2,3-d]pyrimidines have demonstrated IC50 values in the nanomolar range against several cancer types. Notably, compounds with similar structures have been identified as potent inhibitors of tubulin polymerization and EGFR (Epidermal Growth Factor Receptor) activity .

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
6gA5491Tubulin polymerization inhibition
6gT-47D5EGFR inhibition
6gHT-2920Dual inhibition of tubulin and EGFR
6dJurkat10Antiproliferative activity

Antimicrobial and Antiviral Properties

This compound has also been evaluated for its antimicrobial and antiviral activities. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and viruses. The specific mechanisms are still under investigation but are believed to involve interactions with microbial enzymes or receptors .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit their activity or modulate their function, leading to therapeutic effects. For instance, its interaction with tubulin disrupts microtubule formation, which is crucial for cell division .

Case Study: Dual Inhibition of Tubulin Polymerization and EGFR

In a pivotal study, a derivative of thieno[2,3-d]pyrimidine was found to act as a dual inhibitor of tubulin polymerization and EGFR kinase activity. This compound exhibited remarkable antiproliferative effects across various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and outlined the structure-activity relationship (SAR) that governs these interactions .

Case Study: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of several thieno[2,3-d]pyrimidine derivatives. The results indicated that these compounds possess varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. The findings suggest potential applications in developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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